molecular formula C25H27N3O3S B2897113 (2E)-3-[(4-butoxyphenyl)amino]-2-[4-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 941933-69-3

(2E)-3-[(4-butoxyphenyl)amino]-2-[4-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2897113
CAS No.: 941933-69-3
M. Wt: 449.57
InChI Key: IAYBVACGSULVJC-KNTRCKAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-3-[(4-butoxyphenyl)amino]-2-[4-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a substituted acrylonitrile derivative featuring a thiazole core. Its structure comprises:

  • Thiazole ring: Substituted at the 4-position with a 4-ethoxy-3-methoxyphenyl group.
  • Acrylonitrile backbone: Linked to a 4-butoxyphenylamino group at the β-position.

The butoxy (C₄H₉O), ethoxy (C₂H₅O), and methoxy (CH₃O) groups influence lipophilicity, solubility, and intermolecular interactions, which are critical for drug-like properties.

Properties

IUPAC Name

(E)-3-(4-butoxyanilino)-2-[4-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-4-6-13-31-21-10-8-20(9-11-21)27-16-19(15-26)25-28-22(17-32-25)18-7-12-23(30-5-2)24(14-18)29-3/h7-12,14,16-17,27H,4-6,13H2,1-3H3/b19-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYBVACGSULVJC-KNTRCKAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical formula for this compound is C20H24N2O2SC_{20}H_{24}N_2O_2S. Its structure features a prop-2-enenitrile core substituted with both a butoxyphenyl and an ethoxy-3-methoxyphenyl group, as well as a thiazole moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly in the fields of medicinal chemistry and pharmacology.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiazole have shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The thiazole ring in the compound may play a crucial role in its ability to interact with cellular targets involved in tumorigenesis.

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Thiazole derivative AMCF-7 (breast cancer)10Apoptosis induction
Thiazole derivative BHeLa (cervical cancer)15Cell cycle arrest
(2E)-3-[(4-butoxyphenyl)amino]-...A549 (lung cancer)TBDTBD

Anti-inflammatory Activity

In addition to anticancer properties, compounds similar to (2E)-3-[(4-butoxyphenyl)amino]-2-[4-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile have been studied for their anti-inflammatory effects. These compounds often function by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in the pathogenesis of chronic inflammatory diseases.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity as well. Thiazole derivatives have been reported to exhibit bactericidal effects against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study 1: Synthesis and Biological Evaluation

A study published in a peer-reviewed journal synthesized various thiazole derivatives, including analogs of the target compound. The synthesized compounds were evaluated for their cytotoxicity against several cancer cell lines. The results demonstrated that the presence of both butoxy and ethoxy substituents enhanced the cytotoxic profile compared to unsubstituted thiazoles.

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on elucidating the structure-activity relationship of thiazole-containing compounds. It was found that modifications on the phenyl rings significantly influenced biological activity. Specifically, electron-donating groups like methoxy increased potency against certain cancer cell lines, while bulky substituents reduced activity.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Compound Name Substituents (Thiazole 4-Position / Amino Group) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound 4-Ethoxy-3-methoxyphenyl / 4-butoxyphenyl C₂₆H₂₈N₄O₃S 476.60 High lipophilicity (butoxy group)
(2E)-3-[(4-Butylphenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile 3,4-Dichlorophenyl / 4-butylphenyl C₂₂H₁₉Cl₂N₃S 428.38 Enhanced reactivity (Cl substituents)
(2E)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile 3,4-Dimethoxyphenyl / 4-nitrophenyl C₂₀H₁₆N₄O₃S 408.43 Electron-withdrawing NO₂ group
(2E)-3-[(4-Bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile 4-Methylphenyl / 4-bromophenyl C₁₉H₁₄BrN₃S 396.30 Halogen-mediated bioactivity
(E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile Phenyl / 2-fluoro-5-nitrophenyl C₁₈H₁₂FN₅O₂S 381.38 Dual electron-withdrawing (F, NO₂) effects

Key Findings from Structural Comparisons

Lipophilicity and Solubility :

  • The butoxy group in the target compound increases lipophilicity compared to analogs with shorter alkoxy chains (e.g., methoxy or ethoxy in ) .
  • Halogen substituents (Cl, Br) in analogs () enhance membrane permeability but reduce aqueous solubility .

Methoxy/ethoxy groups (target compound) provide moderate electron-donating effects, stabilizing resonance structures in the thiazole ring .

Bioactivity Implications :

  • Chlorinated analogs () are associated with increased cytotoxicity, as seen in ferroptosis-inducing compounds () .
  • Fluoro-nitro derivatives () may exhibit enhanced selectivity due to steric and electronic tuning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.